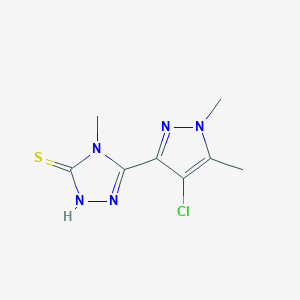
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a pyrazole ring and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-1,5-dimethyl-1H-pyrazole and 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or methanol. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-1,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-1H-pyrazole
- 4-chloro-1,5-dimethyl-1H-pyrazole derivatives
Uniqueness
Compared to similar compounds, 5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combined pyrazole and triazole rings, which confer unique chemical properties and potential biological activities
Propiedades
Fórmula molecular |
C8H10ClN5S |
|---|---|
Peso molecular |
243.72g/mol |
Nombre IUPAC |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10ClN5S/c1-4-5(9)6(12-14(4)3)7-10-11-8(15)13(7)2/h1-3H3,(H,11,15) |
Clave InChI |
SMPFMZDAVTXUEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C)Cl |
SMILES canónico |
CC1=C(C(=NN1C)C2=NNC(=S)N2C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-nitrobenzylidene}-3-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454601.png)
![4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE](/img/structure/B454608.png)
![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(3-toluidino)butanohydrazide](/img/structure/B454611.png)

![2,2,3,3-Tetrafluoropropyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B454614.png)




![N'-{3-nitrobenzylidene}-4-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454620.png)
![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)
![4-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B454623.png)
![4-(cyclopentyloxy)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454624.png)
